Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride
Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of this compound involves several steps. One commonly used synthetic strategy involves the condensation of 3,4-dimethoxyphenyl-1-(aminomethyl)cyclopentane with formalin .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula: C9H11N . The molecular weight is 133.1903 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the conditions and reagents used. For instance, the corresponding amides, which were reduced to tertiary amines, were synthesized by reaction of the latter with the acid chlorides of substituted benzoic and phenylacetic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 133.1903 . More detailed information about its physical and chemical properties may be available in specific databases or scientific literature.Scientific Research Applications
Analgesic and Anti-Inflammatory Effects
A study highlighted the analgesic and anti-inflammatory activity of a specific isoquinoline derivative, demonstrating pronounced anti-inflammatory effects in comparison to diclofenac sodium, suggesting its potential use in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).
Local Anesthetic Activity and Toxicity
Another research evaluated the local anesthetic activity, acute toxicity, and structure–toxicity relationship of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, revealing promising local anesthetic properties and highlighting the need for further investigation as drug candidates (Azamatov et al., 2023).
Antifungal and Contraceptive Activities
Research on novel tetrahydroisoquinolines has shown both antifungal and contraceptive activities, offering precursor structures for the development of new contraceptives with antifungal activities (Li Rong-mei, 2006).
Antimicrobial Agents
The development of novel isoquinoline derivatives with antimicrobial properties has been reported, with many compounds exhibiting high bactericidal activity and some showing antifungal activity, suggesting their utility in addressing microbial resistance (Galán et al., 2013).
Inotropic Effects
Isoquinoline alkaloids have been studied for their inotropic effects on cardiomyocytes, providing insights into their mechanisms of action and potential therapeutic applications (Jumayev et al., 2020).
Future Directions
The future directions in the research of Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride could involve further exploration of its biological activities and potential therapeutic applications. The development of novel THIQ analogs with potent biological activity is also a promising area of research .
Properties
IUPAC Name |
5,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13-5-4-11-9(8-13)6-10(14-2)7-12(11)15-3;/h6-7H,4-5,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVKTKIBYYBXPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60824305 | |
Record name | 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60824305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76992-75-1 | |
Record name | 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60824305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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